molecular formula C21H16O2 B13995928 (2,3-Diphenyloxiran-2-yl)-phenylmethanone CAS No. 6975-08-2

(2,3-Diphenyloxiran-2-yl)-phenylmethanone

Cat. No.: B13995928
CAS No.: 6975-08-2
M. Wt: 300.3 g/mol
InChI Key: WLBCXDDYEIKDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Diphenyloxiran-2-yl)-phenylmethanone is an organic compound that features an oxirane ring (epoxide) attached to a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Diphenyloxiran-2-yl)-phenylmethanone typically involves the reaction of benzaldehyde with diphenylacetylene in the presence of a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,3-Diphenyloxiran-2-yl)-phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

(2,3-Diphenyloxiran-2-yl)-phenylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,3-Diphenyloxiran-2-yl)-phenylmethanone involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The phenylmethanone group can also interact with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Diphenyloxiran-2-yl)methanol
  • (2,3-Diphenyloxiran-2-yl)phenol
  • (2,3-Diphenyloxiran-2-yl)acetophenone

Uniqueness

Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various chemical and biological contexts .

Properties

CAS No.

6975-08-2

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(2,3-diphenyloxiran-2-yl)-phenylmethanone

InChI

InChI=1S/C21H16O2/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20(23-21)17-12-6-2-7-13-17/h1-15,20H

InChI Key

WLBCXDDYEIKDGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.